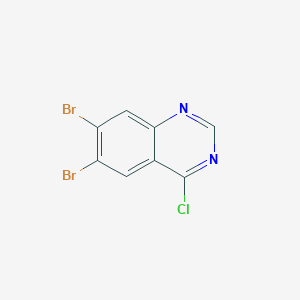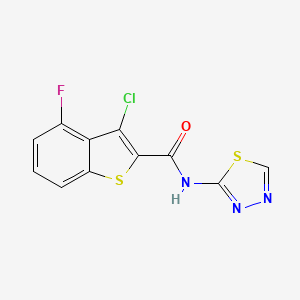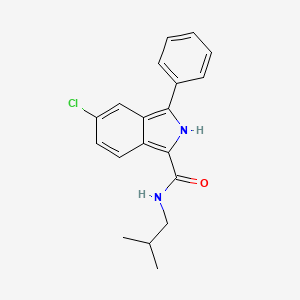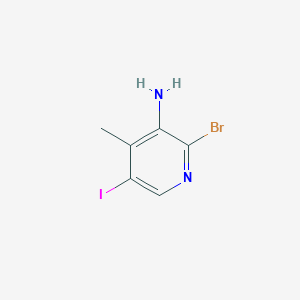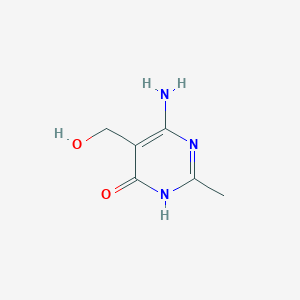
6-Amino-5-(hydroxymethyl)-2-methylpyrimidin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Amino-5-(hydroxymethyl)-2-methylpyrimidin-4-ol is an organic compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in biochemistry, particularly in the structure of nucleic acids. This compound is a derivative of pyrimidine and has various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-(hydroxymethyl)-2-methylpyrimidin-4-ol can be achieved through several methods. One common approach involves the condensation of 5,6-diaminouracil derivatives with various carboxylic acids using non-hazardous coupling reagents such as COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate). This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as crystallization and purification to obtain the desired product with high efficiency.
化学反应分析
Types of Reactions
6-Amino-5-(hydroxymethyl)-2-methylpyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and hydroxymethyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the amino group can produce primary amines.
科学研究应用
6-Amino-5-(hydroxymethyl)-2-methylpyrimidin-4-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for potential therapeutic applications, particularly in the development of drugs targeting specific biochemical pathways.
Industry: Utilized in the production of various chemical products and intermediates.
作用机制
The mechanism of action of 6-Amino-5-(hydroxymethyl)-2-methylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for certain enzymes, influencing biochemical reactions and pathways. For example, it may interact with enzymes involved in nucleotide synthesis or metabolism, affecting cellular processes.
相似化合物的比较
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
2-Methyl-6-amino-5-hydroxymethylpyrimidine: A component of thiamine (vitamin B1) and involved in similar biochemical pathways.
5,6-Diaminouracil: A precursor for the synthesis of various pyrimidine derivatives.
Uniqueness
6-Amino-5-(hydroxymethyl)-2-methylpyrimidin-4-ol is unique due to its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity. Its hydroxymethyl and amino groups allow for diverse chemical modifications, making it a versatile compound in synthetic chemistry and biochemical research.
属性
分子式 |
C6H9N3O2 |
|---|---|
分子量 |
155.15 g/mol |
IUPAC 名称 |
4-amino-5-(hydroxymethyl)-2-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H9N3O2/c1-3-8-5(7)4(2-10)6(11)9-3/h10H,2H2,1H3,(H3,7,8,9,11) |
InChI 键 |
UECXQZFKPOLMQI-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C(C(=O)N1)CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



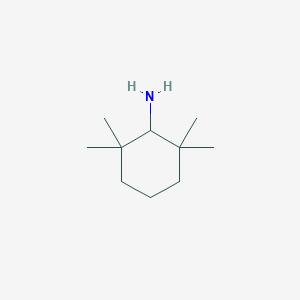
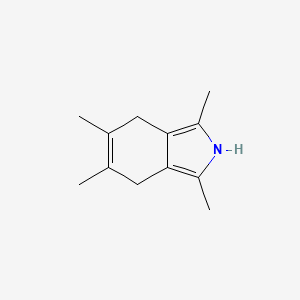
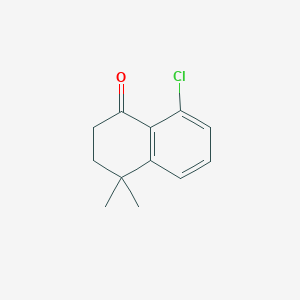

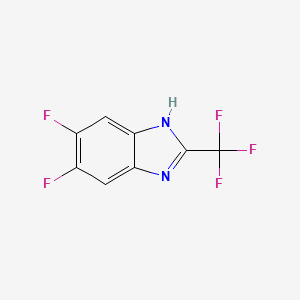
![6-Methyl-4-phenyl-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2-thione](/img/structure/B13116321.png)

![Ethyl5-bromobenzo[b]thiophene-3-carboxylate1,1-dioxide](/img/structure/B13116324.png)
